molecular formula C10H11ClN4 B1479070 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile CAS No. 2097957-66-7

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile

Cat. No. B1479070
CAS RN: 2097957-66-7
M. Wt: 222.67 g/mol
InChI Key: NBAFDSDYBQNRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile (CPPC) is an organic compound with a unique structure and a wide range of applications. CPPC has been studied for its potential use in the synthesis of various drugs, as well as its potential as a biochemical and physiological agent.

Scientific Research Applications

Drug Development

“1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile” is a compound with a structure that allows for precise modifications, making it a valuable asset in drug development. Its versatility can be harnessed to create novel pharmaceuticals targeting a range of conditions:

  • Neuropathic Pain and Epilepsy : The compound’s ability to modulate T-type calcium channels makes it a potential candidate for treating neuropathic pain and epilepsy .
  • Insomnia and Tremor Disorders : Similar modulation of calcium channels could also be applied to the treatment of insomnia and tremor disorders .

Organic Synthesis

In the realm of organic synthesis, “1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile” serves as a crucial intermediate:

  • Synthesis of Piperidine Derivatives : It is used in the synthesis of various piperidine derivatives, which are important in the creation of pharmaceuticals .
  • Formation of Oxadiazoles : The compound is involved in the synthesis of 1,3,4-oxadiazoles, which are selective T-type calcium channel inhibitors .

Analytical Chemistry

The compound’s unique properties may be exploited in analytical chemistry for:

  • Chemical Analysis : As a reference compound or a reagent in the qualitative or quantitative analysis of chemical substances .

Life Science Research

In life science research, the compound can be used for:

  • Biological Studies : As a tool in studying biological processes, particularly those involving piperidine rings or related structures .

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFDSDYBQNRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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